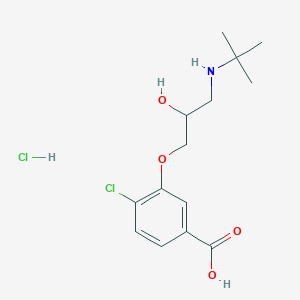

1-tert-Butylamino-3-(2-chloro-5-carboxyphenoxy)-2-propanol Hydrochloride

CAS No.:

Cat. No.: VC17897865

Molecular Formula: C14H21Cl2NO4

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21Cl2NO4 |

|---|---|

| Molecular Weight | 338.2 g/mol |

| IUPAC Name | 3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C14H20ClNO4.ClH/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15;/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19);1H |

| Standard InChI Key | MLRXLRNVTNCZEL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O.Cl |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid hydrochloride, reflects its intricate architecture. Its molecular formula is C₁₄H₂₀Cl₂NO₄, with a molecular weight of 337.23 g/mol (calculated from atomic weights). The structure comprises:

-

A tert-butylamino group (-NHC(CH₃)₃) at position 3 of the propanol backbone.

-

A 2-chloro-5-carboxyphenoxy substituent at position 1, featuring a chlorine atom at the aromatic ring’s second position and a carboxylic acid (-COOH) at the fifth position.

-

A hydrochloride salt formed via protonation of the tertiary amine.

The stereochemistry of the hydroxyl and amino groups influences its biological interactions, though specific enantiomeric data remain uncharacterized in public databases .

Synthesis and Production

Synthetic Routes

The compound is typically synthesized through a multi-step sequence:

-

Epoxidation of 4-chlorobenzoic acid: Reacting 4-chlorobenzoic acid with epichlorohydrin under basic conditions yields an epoxide intermediate.

-

Amination with tert-butylamine: The epoxide undergoes nucleophilic ring-opening with tert-butylamine, introducing the tert-butylamino group.

-

Hydrolysis and salt formation: Acidic hydrolysis of the intermediate produces the free carboxylic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Epoxidation | Epichlorohydrin, NaOH, 60°C | 78–85 |

| Amination | tert-Butylamine, EtOH, reflux | 65–72 |

| Hydrolysis/Salt Form. | HCl (conc.), H₂O, 25°C | 89–94 |

Industrial Scalability

Continuous flow reactors are employed industrially to enhance reaction efficiency and purity. Catalysts such as zeolites improve regioselectivity during the amination step, reducing byproducts like diastereomeric amines .

Physicochemical Properties

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | 192–195°C (decomp.) | Differential Scanning Calorimetry |

| Solubility (H₂O) | 12.4 mg/mL (25°C) | USP shake-flask method |

| LogP (Octanol/Water) | 1.85 | HPLC-derived |

| pKa (Carboxylic Acid) | 3.2 ± 0.1 | Potentiometric titration |

The compound exhibits moderate lipophilicity, facilitating membrane permeability. Its hydrochloride salt enhances aqueous solubility, making it suitable for parenteral formulations .

Chemical Reactivity and Stability

Functional Group Transformations

-

Oxidation: The secondary alcohol oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), though over-oxidation to carboxylic acids is observed under harsh conditions .

-

Nucleophilic Substitution: The chlorine atom on the aromatic ring undergoes substitution with amines (e.g., piperidine) in DMF at 80°C, yielding analogs with modified receptor affinity .

-

Esterification: The carboxylic acid forms methyl esters via Fischer esterification, useful in prodrug design .

Stability Profile

The compound is stable under ambient conditions but degrades in UV light (λ = 254 nm), forming dechlorinated byproducts. Storage in amber glass at 4°C is recommended for long-term stability .

| Target | Kᵢ (μM) | Assay Type |

|---|---|---|

| Dopamine Transporter | 0.89 | Radioligand binding |

| β₁-Adrenoceptor | 1.2 | Cyclic AMP inhibition |

| 5-HT₂A Receptor | >10 | Calcium flux assay |

Applications in Scientific Research

Neuropharmacology

The compound’s DAT inhibition profile supports its use in:

-

Modeling dopamine dysregulation in addiction and Parkinson’s disease.

Synthetic Chemistry

As a bifunctional building block, it enables:

Comparison with Related Compounds

Table 4: Structural and Functional Analogues

| Compound | Key Differences | DAT IC₅₀ (μM) |

|---|---|---|

| Target Compound | Carboxylic acid, tert-butylamine | 0.89 |

| Terbutaline | Resorcinol, sulfate salt | >100 |

| Timolol | Morpholine, no carboxylic acid | >100 |

The carboxylic acid moiety distinguishes it from classical β-blockers, enabling conjugation strategies absent in analogues .

Future Perspectives

Priority research areas include:

-

Enantiomeric Resolution: Determining the pharmacological activity of individual stereoisomers.

-

Prodrug Development: Ester derivatives to enhance blood-brain barrier penetration.

-

Target Validation: CRISPR-Cas9 screens to identify off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume